N,N'-Diphenylguanidine monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[amino(anilino)methylidene]-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDHGYYAGIASNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-06-7 (Parent) | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52392-53-7, 24245-27-0 | |

| Record name | Guanidine, N,N′-diphenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52392-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylguanidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24245-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-diphenylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Diphenylguanidine Monohydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N'-Diphenylguanidine (DPG) and its subsequent conversion to N,N'-Diphenylguanidine monohydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details the historical and modern synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction

N,N'-Diphenylguanidine (DPG), also known as 1,3-Diphenylguanidine, is an organic compound with the formula C13H13N3[1][2]. It is a white to cream-colored crystalline solid[1][2]. DPG is widely used as a medium-speed accelerator in the vulcanization of natural and synthetic rubber, finding application in the manufacturing of tires, rubber sheets, and other industrial rubber products[1][2][3]. It also serves as a complexing agent for the detection of metals and organic bases and is a primary standard for acids[1][2][4]. The monohydrochloride salt is formed by the reaction of DPG with hydrochloric acid[5].

The industrial synthesis of DPG has evolved from early methods involving toxic reagents to more efficient and environmentally conscious processes. The most common and historically significant approach involves the desulfurization of N,N'-diphenylthiourea (thiocarbanilide)[6][7].

Core Synthesis Pathways

The dominant synthesis strategy for N,N'-Diphenylguanidine is a two-step process:

-

Synthesis of the intermediate, N,N'-diphenylthiourea (thiocarbanilide).

-

Oxidative desulfurization and amination of thiocarbanilide to form DPG.

-

Conversion of DPG to its monohydrochloride salt.

The precursor, thiocarbanilide, is typically synthesized by the reaction of aniline with carbon disulfide[5][7].

A common method involves mixing aniline, carbon disulfide, and a small amount of sulfur, which acts as a catalyst[5][6]. The mixture is heated to initiate the reaction, which produces thiocarbanilide and hydrogen sulfide (H₂S) gas[5].

Figure 1: Synthesis of N,N'-Diphenylthiourea from Aniline.

The conversion of thiocarbanilide to DPG involves desulfurization in the presence of an aminating agent, typically ammonia. Several methods have been developed, differing primarily in the choice of desulfurizing agent or catalyst.

Common Desulfurization Methods:

-

Lead(II) Oxide (Litharge) Method: A historical method where thiocarbanilide is desulfurized using lead(II) oxide in an alcoholic solution of an ammonium salt[6]. This method is now largely obsolete due to lead's toxicity and environmental concerns[3].

-

Iron(III) Oxide Method: This process uses Fe₂O₃ as a desulfurizing agent in the presence of liquefied ammonia[5].

-

Copper(II) Acetate/Oxygen Method: A more modern approach that uses a catalytic amount of copper(II) acetate in the presence of oxygen and ammonia[8][9]. This method offers high yields and avoids the use of stoichiometric heavy metal oxides[9].

The reaction is believed to proceed through a carbodiphenylimide intermediate, which is unstable and reacts with ammonia to form DPG[6][7].

The final step involves the neutralization of the basic N,N'-Diphenylguanidine with hydrochloric acid to form the monohydrochloride salt[5]. This is a standard acid-base reaction.

Figure 2: Overall synthesis pathway to this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods described in the literature.

| Step | Method | Key Reagents | Temperature (°C) | Pressure | Yield | Reference |

| 1 | Thiocarbanilide Synthesis | Aniline, CS₂, Sulfur | 50 - 70 | 0.05 MPa | > 90% | CN1057832A[5] |

| 2 | DPG Synthesis (Iron Oxide) | Thiocarbanilide, Fe₂O₃, NH₃ | 40 - 70 | 0.25 MPa | 80% | CN1057832A[5] |

| 2 | DPG Synthesis (Copper Acetate) | Thiocarbanilide, Cu(OAc)₂, O₂ | 50 | 1.5 bar | Not specified | US04898978[8] |

| 2 | DPG Synthesis (Copper Acetate) | Thiocarbanilide, Cu(OAc)₂, O₂ | 60 | 0.25 MPa | 96.1% | CN108586295A[9] |

Detailed Experimental Protocols

This protocol is based on patent CN1057832A.[5]

-

Reaction Setup: In a suitable reaction flask, add 80 mL of aniline, 28 mL of carbon disulfide, 108 mL of water, and 0.1-0.4 g of sulfur.

-

Reaction: Heat the mixture to 50-70 °C to initiate the reaction, which slowly emits H₂S gas.

-

Duration: Maintain the reaction for 5-6 hours.

-

Work-up: After the reaction is complete, filter the solution. Wash the resulting solid with water and dry it to obtain thiocarbanilide.

-

Yield: This process yields approximately 91 g of product (over 90% yield) with a melting point of 154-156 °C[5].

This protocol is based on patent CN1057832A.[5]

-

Reaction Setup: In a pressure reactor, add diphenylthiourea and a catalyst of Fe₂O₃ supported on γ-Al₂O₃ in ethanol.

-

Amination: Introduce liquefied ammonia into the reactor until the pressure reaches 0.25 MPa.

-

Reaction: Heat the mixture to 40-70 °C and maintain the reaction for 6-10 hours.

-

Work-up: After the reaction, filter the mixture. The filtrate contains DPG.

-

Yield: The reported yield for the final DPG product after subsequent steps is 80%[5].

This protocol is based on patent CN108586295A.[9]

-

Preparation of Reactant Slurry: Mix 400 g of diphenylthiourea, 0.5 g of catalyst copper(II) acetate, and 372 mL of 24 wt.% aqueous ammonia. Add this slurry to 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) under stirring.

-

Microreactor Setup: Feed the reactant mixture and oxygen into a microchannel reactor at flow rates of 2.9 mL/min and 14.3 mL/min, respectively.

-

Reaction Conditions: Maintain the reaction temperature at 60 °C and the pressure at 0.25 MPa. The residence time in the reactor is 3 minutes.

-

Work-up: The product solution is subjected to reduced pressure distillation to recover the organic solvents. The resulting solid material is washed with an alkali solution, then with water, and finally dried to obtain DPG.

-

Yield: The reported yield of DPG is 96.1%[9].

This protocol is a general procedure based on the chemistry described in patent CN1057832A.[5]

-

Dissolution: Dissolve the crude N,N'-Diphenylguanidine obtained from one of the above protocols in a suitable solvent (e.g., ethanol).

-

Acidification: Slowly add hydrochloric acid to the solution while stirring. The DPG will react to form its hydrochloride salt, which is typically less soluble in organic solvents.

-

Crystallization and Filtration: The this compound will precipitate out of the solution. Cool the mixture to maximize crystallization.

-

Purification: Filter the crystals and wash them with a small amount of cold solvent to remove impurities.

-

Drying: Dry the purified crystals under vacuum.

Figure 3: Experimental workflow for the synthesis of DPG Monohydrochloride.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the desulfurization of thiocarbanilide. While historical methods using stoichiometric lead oxide were effective, they have been superseded by more sustainable catalytic processes. Modern methods, such as the use of copper(II) acetate with oxygen in continuous flow microreactors, offer high yields (up to 96.1%), improved safety, and reduced environmental impact[9]. The final conversion to the hydrochloride salt is a straightforward acid-base neutralization. The choice of a specific synthetic route in a research or industrial setting will depend on factors such as cost, scale, available equipment, and environmental regulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 24245-27-0 | Benchchem [benchchem.com]

- 5. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]

- 6. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]

- 7. Buy n,n-Diphenylguanidine (EVT-8925495) | 20277-92-3 [evitachem.com]

- 8. prepchem.com [prepchem.com]

- 9. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

N,N'-Diphenylguanidine monohydrochloride chemical properties and structure

An In-depth Technical Guide to N,N'-Diphenylguanidine Monohydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt are versatile chemical compounds with significant industrial and research applications. Primarily known as a vulcanization accelerator in the rubber industry, DPG also serves as a primary standard for acids, a complexing agent for metal detection, and a structural scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Detailed experimental protocols and a generalized workflow for its synthesis and characterization are presented to support researchers in its application and further development.

Chemical Structure and Identification

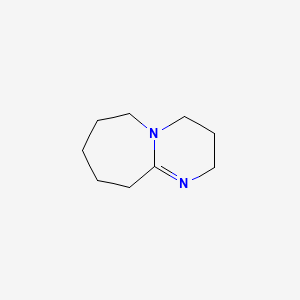

This compound is the salt formed from the strong organic base N,N'-Diphenylguanidine and hydrochloric acid.[3] The core structure features a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, a characteristic guanidinium group.[4] This protonated core allows for significant charge delocalization across the C-N bonds.[4] The central guanidinium moiety is substituted with two phenyl groups on the nitrogen atoms.

-

IUPAC Name : [amino(anilino)methylidene]-phenylazanium;chloride[5]

-

CAS Number : 24245-27-0[5]

-

Synonyms : Diphenylguanidinium chloride, 1,3-Diphenylguanidine hydrochloride, Guanidine, N,N'-diphenyl-, hydrochloride (1:1)[6]

-

InChI : InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H[5]

-

SMILES : C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl

The structure and identity of the compound and its derivatives are typically confirmed using modern analytical techniques, including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray structural analysis.[4][6]

Physicochemical Properties

The physicochemical properties of this compound and its parent base are summarized below. These properties are crucial for its handling, application, and development in various chemical processes.

| Property | Value (this compound) | Value (N,N'-Diphenylguanidine Base) | Source(s) |

| Molecular Formula | C₁₃H₁₄ClN₃ | C₁₃H₁₃N₃ | [5][7] |

| Molecular Weight | 247.72 g/mol | 211.26 g/mol | [5][7] |

| Physical Appearance | White solid, often in granule form | White to cream-colored crystalline powder | [1][4] |

| Melting Point | 141-142 °C | 146-151 °C | [1][6] |

| Boiling Point | Decomposes | Decomposes above 170 °C | [1] |

| Solubility | Water: 16.71 g/L at 20°C. Soluble in alcohol. | Sparingly soluble in water. Soluble in ethanol, chloroform, toluene, and dilute mineral acids. | [1][6][8] |

| pKa | Not specified | 10.12 | [1] |

| LogP | -1.77 at 20°C | 2.42 at 21.1°C | [1][6] |

| Stability | Stable under normal conditions. | Stable, but moisture sensitive. Incompatible with strong oxidizing agents. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of N,N'-Diphenylguanidine and its salts are critical for reproducible research.

Synthesis Protocols

Two primary methods for the synthesis of the parent compound, N,N'-Diphenylguanidine, are described below. The resulting base can be subsequently treated with hydrochloric acid to form the monohydrochloride salt.

Protocol 1: Desulfurization of Thiocarbanilide

This is a classical and scalable method for producing diphenylguanidine.[9]

-

Preparation of Thiocarbanilide : Mix 65 parts by weight of carbon disulfide with 1 part sulfur. To this mixture, add 120 parts of aniline. Heat the mixture to 35-40°C and maintain this temperature for several hours. Allow the mixture to cool. The resulting semi-solid mass is spread out to evaporate excess carbon disulfide and dry the thiocarbanilide intermediate.[9]

-

Desulfurization : Prepare a solvent by heating alcohol (specific gravity 0.850-0.900) in a suitable reaction vessel. Dissolve 50 lbs of ammonium nitrate and the prepared thiocarbanilide in the alcohol.[9]

-

Reaction : To the alcoholic solution, add a metallic oxide such as litharge (lead oxide). Gradually raise the temperature to approximately 75°C while stirring continuously. This step facilitates the desulfurization of thiocarbanilide to form the diphenylguanidine salt (in this case, nitrate).[9]

-

Isolation of the Base : After the reaction is complete, the diphenylguanidine nitrate is dissolved. A 25% solution of caustic soda (NaOH) is then added while stirring vigorously to precipitate the free diphenylguanidine base.[9]

-

Purification : The precipitate is filtered, washed thoroughly with water, and dried.[9] Further purification can be achieved by recrystallization from hot toluol, where diphenylguanidine has significantly higher solubility than in cold toluol.[9]

Protocol 2: Continuous Oxidation of Diphenyl Thiourea

This modern approach allows for continuous production using a microchannel reactor.[5]

-

Preparation of Reaction Mixture : Prepare a slurry by mixing 400 g of diphenyl thiourea, 0.5 g of copper acetate (catalyst), and 372 mL of 24 wt.% aqueous ammonia. This slurry is then mixed with 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) under stirring.[5]

-

Oxidation Reaction : The reaction mixture and oxygen gas are fed into a microchannel reactor. The flow rates are maintained at 2.9 mL/min for the mixture and 14.3 mL/min for oxygen. The reaction is conducted at 60°C with a residence time of 3 minutes and a pressure of 0.25 MPa.[5]

-

Product Isolation : The product solution from the reactor is subjected to reduced pressure distillation to recover the organic solvents.[5]

-

Purification : The resulting solid material is purified by alkali washing, followed by washing with water, and then drying to yield the final N,N'-Diphenylguanidine product with a reported yield of 96.1%.[5]

Characterization Methods

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : For the monohydrochloride salt, protonation of the guanidine group leads to characteristic changes in the vibrational spectra. Key features to observe include the stretching and bending vibrations of the N-H bonds in the guanidinium ion and shifts in the C-N stretching frequencies due to charge delocalization within the CN₃ core. Aromatic C-H and C=C stretching and bending vibrations from the phenyl rings will also be present.[4] The NIST WebBook provides a reference IR spectrum for the parent base.[7] The formation of the guanidine nucleus is indicated by a C=N stretching band in the region of 1510-1527 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the protons of the two phenyl rings, typically in the aromatic region (δ 6.7-7.8 ppm). A signal corresponding to the -NH- proton can also be observed.[6]

-

¹³C NMR : The spectrum is characterized by signals from the carbon nuclei of the benzene rings and a key signal for the central carbon atom of the guanidinium group (C=N), which typically appears around δ 155-165 ppm.[6][10]

-

-

Mass Spectrometry (MS) : Mass spectral analysis is used to confirm the molecular weight of the compound.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used for highly sensitive quantitative analysis.[11]

Synthesis and Characterization Workflow

The following diagram illustrates a generalized experimental workflow for the preparation and analysis of this compound, representing the logical relationship between the synthesis, purification, and characterization stages.

References

- 1. 1,3-Diphenylguanidine | 102-06-7 [chemicalbook.com]

- 2. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 24245-27-0 | Benchchem [benchchem.com]

- 5. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Guanidine, N,N'-diphenyl- [webbook.nist.gov]

- 8. 1,3-Diphenylguanidine analytical standard for titrimetry 102-06-7 [sigmaaldrich.com]

- 9. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N,N'-Diphenylguanidine monohydrochloride, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is important to note that while the IR data is for the hydrochloride salt, the NMR and Mass Spectrometry data are for the free base, N,N'-Diphenylguanidine. The expected shifts and characteristics for the protonated form are also discussed.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for N,N'-Diphenylguanidine (free base).

Table 1: ¹H NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (Ar-H) |

| ~5.5 - 6.5 | Broad Singlet | 3H | Amine protons (N-H) |

Note: In the monohydrochloride salt, the protonation of the guanidine nitrogen leads to a downfield shift of the N-H protons. A reported value for a similar guanidinium salt shows the N-H proton signal at approximately 8.92 ppm as a singlet[1]. The aromatic proton signals are expected to be in a similar range of δ 7.35–7.45 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Guanidinyl carbon (C=N) |

| ~142 | Aromatic C-N |

| ~129 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~121 | Aromatic C-H |

Note: For the monohydrochloride, the central guanidinium carbon (C=N) is expected to have a distinct chemical shift due to the delocalization of the positive charge. The aromatic carbon signals are reported to appear in the region of approximately 125.40–147.40 ppm for the free base[1].

The IR spectrum of this compound is characterized by the vibrational modes of the phenyl rings and the guanidinium group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (guanidinium) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1680 - 1620 | Strong | C=N Stretching (guanidinium) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretching |

| 1350 - 1250 | Medium | C-N Stretching |

Note: The protonation of the guanidine group leads to characteristic changes in the vibrational spectra, particularly the stretching and bending vibrations of the N-H bonds in the resulting guanidinium ion[1].

The mass spectrum of the free base, N,N'-Diphenylguanidine, is provided below. For the monohydrochloride, the spectrum would show the molecular ion of the free base upon loss of HCl.

Table 4: Mass Spectrometry Data for N,N'-Diphenylguanidine (Free Base)

| m/z | Relative Intensity (%) | Assignment |

| 211 | 100 | [M]⁺ (Molecular Ion) |

| 119 | ~50 | [C₆H₅N=C=NH]⁺ |

| 93 | ~30 | [C₆H₅NH₂]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, especially for observing exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 10-100 µg/mL.

-

-

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

-

The mass range should be set to scan beyond the expected molecular weight of the free base (211.26 g/mol ).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N,N'-Diphenylguanidine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on the solubility and stability of N,N'-Diphenylguanidine Monohydrochloride (DPG·HCl). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into the physicochemical properties of this compound.

Introduction

N,N'-Diphenylguanidine (DPG) is a compound with a history of use as a primary standard for acids and as an accelerator in the vulcanization of rubber.[1] Its monohydrochloride salt, this compound, is of interest in pharmaceutical research due to the versatile chemical nature of the guanidinium group.[2] Understanding the solubility and stability of this compound is paramount for its potential development as a pharmaceutical agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life. This guide summarizes the known quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of key experimental workflows.

Physicochemical Properties

This compound is a white to cream-colored solid.[2] Key physicochemical properties are summarized in the table below. It is important to note that much of the available literature focuses on the free base, 1,3-Diphenylguanidine.

| Property | N,N'-Diphenylguanidine (Free Base) | This compound | Reference(s) |

| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄ClN₃ | [3][4] |

| Molecular Weight | 211.26 g/mol | 247.72 g/mol | [3][4] |

| CAS Number | 102-06-7 | 24245-27-0 | [3][4] |

| Melting Point | 146-148 °C | Decomposes around 170 °C | [2][5] |

| pKa | 10.12 | Not explicitly found | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The hydrochloride salt of N,N'-Diphenylguanidine is expected to exhibit greater aqueous solubility than its free base due to the protonated guanidinium group.

Aqueous Solubility

Organic Solvent Solubility

This compound is generally described as soluble in ethanol.[2] The free base, 1,3-Diphenylguanidine, is reported to be soluble in ethanol, chloroform, hot benzene, and hot toluene.[5][7] It is also soluble in carbon tetrachloride and very soluble in ethyl ether.[3]

Table of Solubilities for 1,3-Diphenylguanidine (Free Base)

| Solvent | Solubility Description | Reference(s) |

| Ethanol | Soluble | [3][5] |

| Chloroform | Soluble | [5] |

| Ethyl Ether | Very Soluble | [3] |

| Carbon Tetrachloride | Soluble | [3] |

| Toluene | Soluble (hot) | [5] |

| Benzene | Soluble (hot) | [5] |

| Water | Slightly Soluble (1000 mg/L at 25°C; 325 mg/L at 20°C) | [3][5][6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., purified water, phosphate buffer of various pH values)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, the sample can be centrifuged, and the supernatant collected.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Repeat the measurement at different time points until the concentration remains constant, confirming that equilibrium has been reached.

Stability Profile

Stability studies are crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Thermal Stability

A study on the thermal decomposition of the free base, N,N'-Diphenylguanidine (DPG), using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) coupled with Fourier-transform infrared spectroscopy (FTIR) revealed that its decomposition begins above 160 °C.[8] The primary decomposition product identified was aniline.[8] The temperature at which 5% of the material has degraded (T₅%) was determined to be 198 °C.[8] Given that the monohydrochloride salt decomposes around 170 °C, a similar degradation pathway involving the release of aniline is plausible.[2]

Hydrolytic, Oxidative, and Photolytic Stability

Specific forced degradation studies on this compound are not extensively reported in the literature. However, based on the chemistry of guanidinium compounds, potential degradation pathways can be inferred. Guanidines can be susceptible to hydrolysis, particularly at extreme pH values. The presence of phenyl rings suggests potential for oxidative degradation and sensitivity to photolytic conditions.

Studies on the oxidative degradation of other guanidinium compounds, such as nitroguanidine, have been performed using UV light in combination with hydrogen peroxide (H₂O₂), persulfate, or peroxymonosulfate.[9][10] These studies indicate that guanidinium compounds can be degraded by advanced oxidation processes.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stress testing.

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).

-

Monitor for degradation over several hours.

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C).

-

Monitor for degradation over several hours.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Protect from light and monitor for degradation.

-

-

Thermal Degradation (in solution):

-

Heat a solution of the compound at a high temperature (e.g., 80 °C).

-

Monitor for degradation.

-

-

Thermal Degradation (solid state):

-

Expose the solid compound to high temperatures (e.g., 105 °C) in a stability chamber.

-

Analyze the solid at various time points.

-

-

Photostability:

-

Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a foundation of knowledge, particularly regarding the physicochemical properties and thermal behavior of the free base, significant data gaps exist for the monohydrochloride salt. Specifically, quantitative pH-solubility profiles and comprehensive forced degradation studies under various stress conditions are areas that require further investigation. The experimental protocols provided herein offer a framework for researchers to conduct these necessary studies, which will be essential for any future pharmaceutical development of this compound. The continued exploration of these properties will undoubtedly contribute to a more complete understanding of this compound and its potential applications.

References

- 1. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride [mdpi.com]

- 2. This compound | 24245-27-0 | Benchchem [benchchem.com]

- 3. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. 1,3-Diphenylguanidine | 102-06-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative degradation of nitroguanidine (NQ) by UV-C and oxidants: Hydrogen peroxide, persulfate and peroxymonosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diphenylguanidine Monohydrochloride (CAS No. 24245-27-0) and 2-(2-Amino-5-bromobenzoyl)pyridine

An important note on chemical identity: Initial searches for CAS number 24245-27-0 revealed an ambiguity, with some sources associating it with 2-(2-amino-5-bromobenzoyl)pyridine. However, comprehensive verification confirms that CAS number 24245-27-0 is correctly assigned to N,N'-Diphenylguanidine monohydrochloride . The compound 2-(2-amino-5-bromobenzoyl)pyridine is correctly identified by CAS number 1563-56-0 . This guide will primarily focus on this compound, but for the benefit of researchers who may encounter this ambiguity, relevant physicochemical data for 2-(2-amino-5-bromobenzoyl)pyridine is also included.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the physicochemical properties of this compound and, for clarity, 2-(2-amino-5-bromobenzoyl)pyridine. The information is presented in a structured format to facilitate easy access and comparison of data.

Physicochemical Properties

The following tables summarize the key physicochemical properties for both this compound and its parent compound, N,N'-Diphenylguanidine, as well as for 2-(2-amino-5-bromobenzoyl)pyridine.

Table 1: Physicochemical Properties of N,N'-Diphenylguanidine and its Monohydrochloride Salt

| Property | N,N'-Diphenylguanidine | This compound (CAS: 24245-27-0) |

| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄ClN₃ |

| Molecular Weight | 211.26 g/mol | 247.72 g/mol [1] |

| Melting Point | 146-148 °C[2] | 144–148 °C |

| Boiling Point | 170 °C[2] | Not available |

| Solubility | Soluble in alcohol, chloroform, hot benzene, hot toluene, and dilute mineral acids; slightly soluble in water.[2] | Soluble in water and alcohol; insoluble in aqueous alkali; slightly soluble in organic solvents like ether.[3] |

| pKa | 10.12[4] | Not available |

| LogP | 2.42 at 21.1 °C[2] | Not available |

| Appearance | White to cream-colored chalky powder.[5] | White solid, often in granule form. |

Table 2: Physicochemical Properties of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS: 1563-56-0)

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O[6][7] |

| Molecular Weight | 277.12 g/mol [6][7] |

| Melting Point | 98-100 °C[6][8] |

| Boiling Point | 451 °C[6][8] |

| Solubility | Slightly soluble in DMSO and sparingly soluble in Methanol.[6][8] |

| pKa (Predicted) | 2.66 ± 0.10[6] |

| LogP | 2.20[9] |

| Appearance | Yellow solid.[6][8] |

| Density | 1.546 g/cm³[6][8] |

| Flash Point | 227 °C[6][8] |

| Vapor Pressure | 2.48E-08 mmHg at 25°C[6][8] |

| Refractive Index | 1.658[6][8] |

Biological Significance and Context

N,N'-Diphenylguanidine (DPG) , the parent compound of CAS 24245-27-0, is primarily utilized as a vulcanization accelerator in the rubber industry.[10] Its mechanism of action involves facilitating the cross-linking of polymer chains, which enhances the durability and elasticity of rubber products.[10] From a toxicological perspective, DPG is considered a dermatological sensitizer and allergen.[11]

2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is a known metabolite of the benzodiazepine drug, bromazepam.[12] It is formed through the cleavage of the benzodiazepine ring.[13] Furthermore, ABBP serves as a key intermediate in the synthesis of Remimazolam, a short-acting GABAa receptor agonist used for intravenous anesthesia.

The metabolic conversion of Bromazepam to ABBP is a relevant pathway for drug development professionals.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization based on the specific compound and laboratory equipment.

Determination of Melting Point

A precise melting point is a crucial indicator of purity for a solid compound.

Protocol:

-

Sample Preparation: A small amount of the solid compound is finely ground to ensure uniform heat distribution.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, which is sealed at one end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the anticipated melting point. The temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of the last solid particle) are recorded. This range represents the melting point of the substance.

Determination of Solubility (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14]

Protocol:

-

Preparation: An excess amount of the solid compound is added to a predetermined volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.[8]

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[8][14]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration of the supernatant to remove any remaining solid particles.[8]

-

Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of a compound.[15][16][17]

Protocol:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system may be necessary.[15]

-

Titration: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid or base is added in small, known increments.[15][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]

-

Data Analysis: A titration curve is generated by plotting the measured pH values against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is equal to the pH at the point where half of the compound has been neutralized (the half-equivalence point).[15]

Determination of LogP (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).[1][4]

Protocol:

-

Preparation of Phases: n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD measurements) are mutually saturated by shaking them together and allowing the phases to separate.[1]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.[4]

-

Quantification: The concentration of the compound in each phase is determined using a suitable and validated analytical method.[4]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[1]

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem [lookchem.com]

- 7. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. guidechem.com [guidechem.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

N,N'-Diphenylguanidine Monohydrochloride in Catalysis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenylguanidine monohydrochloride, the protonated salt of a widely used organic base, is emerging as a potent organocatalyst. Its efficacy stems from the unique properties of the guanidinium cation, which functions as a highly effective hydrogen-bond donor. This bifunctional nature allows it to activate electrophiles and stabilize charged intermediates, facilitating a range of organic transformations crucial for the synthesis of complex molecules and pharmacologically relevant heterocycles. This guide provides an in-depth analysis of its core catalytic mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Catalytic Principle: The Guanidinium Cation as a Bifunctional Activator

The catalytic activity of this compound (DPG·HCl) is rooted in the structure of the N,N'-diphenylguanidinium cation. Unlike its neutral guanidine base counterpart, which primarily acts as a Brønsted base, the protonated guanidinium ion is an excellent hydrogen-bond donor. The positive charge is delocalized across the central carbon and three nitrogen atoms, creating a planar, rigid scaffold with multiple N-H protons poised for interaction.

This arrangement allows the catalyst to function in two primary ways:

-

Electrophile Activation: The guanidinium N-H groups can form strong hydrogen bonds with electron-rich atoms (e.g., carbonyl oxygens) on a substrate. This interaction withdraws electron density, rendering the substrate more electrophilic and susceptible to nucleophilic attack.

-

Transition State Stabilization: In many reactions, charged or highly polarized transition states are formed. The guanidinium cation can stabilize these transient species through a network of hydrogen bonds, thereby lowering the activation energy of the reaction and accelerating the rate.

This dual role, often referred to as bifunctional catalysis, allows for significant rate enhancements using only catalytic amounts of the guanidinium salt.

Application in Heterocycle Synthesis: The Biginelli Reaction

A prime example of N,N'-diphenylguanidinium catalysis is in the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds of significant interest in drug development due to their wide range of biological activities, including roles as calcium channel blockers and antihypertensive agents.[1]

The classical Biginelli reaction requires harsh acidic conditions and often results in low yields.[1] Guanidinium salts offer a milder and more efficient catalytic alternative.

Proposed Mechanism of Action

The catalytic cycle begins with the condensation of an aldehyde and urea to form an N-acyliminium ion. This step is often the rate-limiting step in the reaction.[1][2] The N,N'-diphenylguanidinium cation plays a crucial role in accelerating this step and the subsequent cyclization.

Catalytic Cycle Steps:

-

Activation of Aldehyde: The diphenylguanidinium cation forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

N-Acyliminium Ion Formation: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the catalyst which can help stabilize the leaving water molecule, forms the key N-acyliminium intermediate.

-

Stabilization and Nucleophilic Attack: The guanidinium cation stabilizes the positively charged N-acyliminium ion through a network of hydrogen bonds. This stabilization facilitates the nucleophilic attack by the enol form of the β-ketoester (e.g., ethyl acetoacetate).

-

Cyclization and Catalyst Regeneration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the ester carbonyl group. A final dehydration step yields the DHPM product and regenerates the active guanidinium catalyst.

Diagram: Catalytic Cycle of the Biginelli Reaction

References

Quantum Chemical Insights into N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N,N'-Diphenylguanidine (DPG) and its salts, including the monohydrochloride, are compounds of significant interest due to their applications ranging from vulcanization accelerators in the rubber industry to privileged scaffolds in medicinal chemistry.[1] Understanding the molecular structure, reactivity, and electronic properties of these compounds is crucial for optimizing their existing applications and exploring new ones. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful theoretical framework for elucidating these properties at the atomic level.[2] This technical guide provides an in-depth overview of the quantum chemical studies on N,N'-Diphenylguanidine monohydrochloride, detailing the computational methodologies, summarizing key quantitative data, and illustrating the logical workflows involved in such research.

Experimental and Computational Protocols

A comprehensive understanding of this compound requires a synergistic approach, combining experimental characterization with theoretical calculations.

Synthesis and Spectroscopic Characterization

The synthesis of N,N'-Diphenylguanidine and its derivatives often focuses on developing efficient and environmentally benign pathways to overcome the limitations of traditional methods.[2] Following synthesis, the compound is typically characterized using a suite of spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These complementary vibrational spectroscopy techniques are essential for identifying functional groups. For the monohydrochloride salt, protonation of the guanidine group leads to characteristic changes in the vibrational spectra, particularly in the stretching and bending vibrations of the N-H bonds and the C-N stretching frequencies within the delocalized CN3 core of the guanidinium cation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for establishing the molecular framework, mapping the connectivity of hydrogen and carbon atoms.

-

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. For a related compound, N,N՛-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate, the maximum absorption peak was computationally found at 288.23 nm, attributed to an n → π* electronic transition.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing experimental data on bond lengths and angles that can be used to validate theoretical calculations.[2]

Computational Methodology

Quantum chemical calculations are pivotal for predicting the geometric and electronic properties of molecules.[2]

-

Density Functional Theory (DFT): DFT is a robust and widely used method for investigating the electronic structure of many-body systems.[2] Calculations are typically performed using a hybrid functional, such as B3LYP , with a basis set like 6-311++G(d,p) to optimize the molecular geometry and predict key structural and electronic parameters.[2]

-

Semi-empirical Methods: Methods like MNDO-PM3 and AM1 have been employed to study the tautomeric forms of N,N'-Diphenylguanidine, demonstrating that it preferentially exists in an asymmetric tautomeric form.[2][3]

-

Hirshfeld Surface Analysis: This analysis is generated from the molecule's electron distribution within a crystal to gain insights into non-covalent interactions, such as hydrogen bonds and H···H contacts, that stabilize the crystal packing.[2]

Data Presentation: Physicochemical and Quantum Chemical Parameters

Quantitative data from these studies are crucial for comparative analysis and for understanding structure-property relationships.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃ | PubChem CID 32260[4] |

| Molecular Weight | 247.72 g/mol | PubChem CID 32260[4] |

| CAS Number | 24245-27-0 | Benchchem[2] |

| IUPAC Name | [amino(anilino)methylidene]-phenylazanium;chloride | PubChem CID 32260[4] |

Table 2: Representative DFT-Calculated Quantum Chemical Parameters (Data below is for the closely related N,N՛-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate, calculated at the B3LYP level, serving as a proxy for the guanidinium cation.)

| Parameter | Symbol | Formula | Value (eV) | Reference |

|---|---|---|---|---|

| Energy of HOMO | E(HOMO) | - | -5.89 | IJCTR, 2021 |

| Energy of LUMO | E(LUMO) | - | -0.85 | IJCTR, 2021 |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.04 | IJCTR, 2021 |

| Ionization Potential | IP | -E(HOMO) | 5.89 | IJCTR, 2021 |

| Electron Affinity | EA | -E(LUMO) | 0.85 | IJCTR, 2021 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.52 | Calculated |

| Chemical Softness | S | 1 / (2η) | 0.198 | Calculated |

| Electronegativity | χ | (IP + EA) / 2 | 3.37 | Calculated |

Key Quantum Chemical Analyses

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's electronic properties and reactivity.[5][6]

-

HOMO: Acts as the electron donor.[6]

-

LUMO: Acts as the electron acceptor.[6]

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap, such as the 5.04 eV calculated for a related DPG salt, suggests high kinetic stability.[5] This information is vital for applications in drug design and materials science.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.

Vibrational Analysis

Theoretical frequency calculations are performed on the optimized geometry. The resulting vibrational modes can be directly compared with experimental FT-IR and Raman spectra. This comparison serves as a validation of the computational model and allows for a precise assignment of the observed spectral bands to specific molecular motions.

Visualizing Workflows and Relationships

Diagrams are essential for illustrating the complex workflows and logical connections inherent in quantum chemical research.

Caption: Integrated workflow for the study of this compound.

Caption: Detailed workflow for performing quantum chemical calculations.

Conclusion

Quantum chemical studies provide indispensable insights into the fundamental properties of this compound. By combining theoretical calculations from DFT with experimental validation from techniques like X-ray diffraction and vibrational spectroscopy, researchers can build a robust model of the molecule's structure, stability, and reactivity. The data derived from HOMO-LUMO, MEP, and other analyses are critical for rational drug design, understanding reaction mechanisms, and engineering new materials with tailored functionalities. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their research and development endeavors involving this versatile guanidinium salt.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 24245-27-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for handling N,N'-Diphenylguanidine monohydrochloride

An In-depth Technical Guide to the Health and Safety of N,N'-Diphenylguanidine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for this compound. It is intended for professionals in research and development who may handle this compound. The guide consolidates toxicological data, safe handling procedures, and emergency response protocols. For a more complete safety profile, data for the parent compound, 1,3-Diphenylguanidine (DPG), is also included and is clearly distinguished.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings associated with this compound.

According to aggregated notifications to the ECHA C&L Inventory, the substance is classified as follows:

-

Acute Toxicity, Oral: Toxic if swallowed (H301) or Harmful if swallowed (H302).[1]

-

Eye Damage/Irritation: Causes serious eye damage (H318) or Causes serious eye irritation (H319).[1]

The parent compound, 1,3-Diphenylguanidine (DPG), has a broader range of classifications, including skin irritation, respiratory irritation, and suspected reproductive toxicity.[2][3][4]

Physicochemical Information

Understanding the physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₄ClN₃ | PubChem[1] |

| Molecular Weight | 247.72 g/mol | PubChem[1], Benchchem[5] |

| CAS Number | 24245-27-0 | PubChem[1], Benchchem[5] |

| Appearance | Liquid (Experimental) | PubChem[1] |

| Melting Point (DPG) | 146 - 151 °C / 294.8 - 303.8 °F | Fisher Scientific[2], Alfa Aesar[6] |

| Solubility (DPG) | Soluble in alcohol, chloroform, hot benzene. Slightly soluble in water. | ChemicalBook[7], Alfa Aesar[6] |

| pH (DPG) | 10.2 (10 g/L aqueous solution) | Fisher Scientific[2], Alfa Aesar[6] |

| log Pow (DPG) | 2.42 | Alfa Aesar[6], Chemos GmbH&Co.KG[8] |

| Decomposition Temp (DPG) | > 170°C | Alfa Aesar[6] |

Toxicological Data

The primary toxicological concerns are acute oral toxicity and severe eye irritation. Most quantitative studies have been performed on the parent compound, 1,3-Diphenylguanidine (DPG).

| Parameter | Species | Route | Value | Classification | Source(s) |

| LD50 (DPG) | Rat | Oral | 350 - 375 mg/kg | Category 4 / Category 3 | Alfa Aesar[6], SAFETY DATA SHEETS[9] |

| LD50 (DPG) | Rabbit | Dermal | > 2000 mg/kg | Not Classified | Alfa Aesar[6], NICNAS[4] |

| Eye Irritation (DPG) | Rabbit | - | Slightly to moderately irritating | Causes serious eye irritation | NICNAS[4] |

| Skin Irritation (DPG) | Rabbit | - | Non-irritating to irritating | Causes skin irritation | NICNAS[4] |

| Skin Sensitization (DPG) | Guinea Pig | - | Negative | Not a sensitizer | NICNAS[4] |

| Reproductive Toxicity (DPG) | Rat | Oral | Uterine hypoplasia (females), Spermatogenic arrest (males) | Suspected of damaging fertility | PubMed[10], HB Chemical[3] |

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are crucial for interpreting the data. Below are summaries of protocols as described in safety assessments.

Acute Oral Toxicity (as per OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Species: Rat.

-

Methodology: The substance (DPG) is administered in graduated doses to several groups of experimental animals, one dose per group. Observations of effects and mortality are made. The LD50 is calculated from the dose at which 50% of the animals are expected to die. The reported LD50 for DPG is 375 mg/kg.[9]

-

Observations: Animals are observed for a minimum of 14 days for signs of toxicity and mortality. Body weight changes and necropsy findings are recorded.

Eye Irritation (as per OECD Guideline 405)

-

Objective: To assess the potential for causing eye irritation or damage.

-

Species: Rabbit.

-

Methodology: A single dose of the test substance (DPG) is applied to the conjunctival sac of one eye of the experimental animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded. Studies on DPG found it to be slightly to moderately irritating, with effects like conjunctivitis and marked corneal opacity that were reversible within 7-14 days.[4]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][9] Eyewash stations and safety showers must be readily available.[2][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][11]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[2][9]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[2][12]

-

-

Hygiene Measures: Do not eat, drink, or smoke in the work area.[2][9] Wash hands thoroughly after handling the material.[2][9]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][9]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[5][12] If skin irritation occurs, get medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[9] If present and easy to do, remove contact lenses. Continue rinsing.[9] Immediately seek medical attention, as the substance can cause serious eye damage.[1][3]

-

Ingestion: Rinse mouth with water.[7][9] Do NOT induce vomiting.[12] Get emergency medical help immediately.[13]

-

Spills: Evacuate the area. Ensure adequate ventilation.[9] Avoid generating dust.[9] Wear full PPE. Sweep up the material and place it in a suitable container for disposal.[2][12] Avoid release to the environment.[3][9]

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][6]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][14]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using before beginning any work.

References

- 1. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. hbchemical.com.mx [hbchemical.com.mx]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound | 24245-27-0 | Benchchem [benchchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. store.sangon.com [store.sangon.com]

- 10. Toxicity Studies of 1,3-Diphenylguanidine (CAS No. 102-06-7) Administered in Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sovchem.net [sovchem.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24245-27-0 Name: this compound [xixisys.com]

- 14. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Role of N,N'-Diphenylguanidine Monohydrochloride in Organic Synthesis: A Closer Look at Guanidine Catalysis

Introduction

N,N'-Diphenylguanidine monohydrochloride, a salt of the strongly basic organocatalyst N,N'-diphenylguanidine, holds potential as a catalyst in a variety of organic transformations. Guanidinium salts are known to act as effective Brønsted acids and can participate in hydrogen bonding, activating substrates and promoting key reaction steps. While specific, detailed protocols explicitly citing this compound are not abundantly available in readily accessible literature, its catalytic activity can be inferred from the well-documented applications of closely related guanidine catalysts, particularly in the synthesis of heterocyclic compounds. This document provides an overview of the plausible applications and general protocols based on the established reactivity of guanidine derivatives in organic synthesis.

Application Note 1: Catalysis of Pyrimidine Synthesis via Cyclocondensation

One of the most prominent applications of guanidine derivatives in organic synthesis is in the construction of pyrimidine rings, a core scaffold in many biologically active molecules and pharmaceuticals. The reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with a guanidine source. In this context, this compound can serve as the guanidine component and a catalyst.

Reaction Principle:

The synthesis of 2-amino-4,6-disubstituted pyrimidines is often achieved through the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with a guanidine salt. The guanidine acts as a trinucleophile, attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system, leading to a cyclized intermediate that subsequently dehydrates and aromatizes to form the pyrimidine ring. The acidic nature of the guanidinium salt can catalyze the initial condensation and subsequent dehydration steps.

General Reaction Scheme:

Logical Workflow for Pyrimidine Synthesis:

Caption: General workflow for the synthesis of substituted pyrimidines.

Experimental Protocols (General - Based on Guanidine Hydrochloride)

While a specific protocol for this compound is not available, the following general procedure for the synthesis of 4,6-substituted di-(phenyl)pyrimidin-2-amines using guanidine hydrochloride can be adapted. Researchers should optimize the reaction conditions, such as temperature, reaction time, and catalyst loading, when using this compound.

Protocol: Synthesis of 4,6-Disubstituted-di-(phenyl)pyrimidin-2-amines

Materials:

-

Substituted Chalcone (1.0 eq)

-

Guanidine Hydrochloride (1.2 eq)

-

Sodium Hydroxide (or other base, to neutralize the hydrochloride and generate free guanidine in situ)

-

Solvent (e.g., Dimethylformamide (DMF) or Ethanol)

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in the chosen solvent (e.g., DMF).

-

Add guanidine hydrochloride (1.2 eq) to the solution.

-

Add a suitable base (e.g., sodium hydroxide) to the mixture and stir.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 4,6-disubstituted-di-(phenyl)pyrimidin-2-amine.

Quantitative Data (Illustrative - from related syntheses):

The following table summarizes typical yields and reaction times for the synthesis of various pyrimidine derivatives using guanidine hydrochloride, which can serve as a benchmark for optimizations with this compound.

| Entry | Chalcone Substituents (Ar1, Ar2) | Product | Yield (%) | Reaction Time (h) |

| 1 | Phenyl, Phenyl | 4,6-diphenylpyrimidin-2-amine | 85 | 6 |

| 2 | 4-Chlorophenyl, Phenyl | 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine | 82 | 7 |

| 3 | 4-Nitrophenyl, Phenyl | 4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine | 78 | 8 |

| 4 | 4-Methoxyphenyl, Phenyl | 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | 88 | 5 |

Application Note 2: Potential Role in Biginelli-Type Reactions

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. Guanidinium salts can act as effective catalysts for this transformation.

Reaction Principle:

This compound can potentially catalyze the Biginelli reaction by acting as a Brønsted acid. The catalytic cycle would involve the protonation of the aldehyde carbonyl group, facilitating the formation of an N-acyliminium ion intermediate. This intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to afford the DHPM product.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the Biginelli reaction.

General Experimental Protocol for Biginelli Reaction (Adaptable)

Materials:

-

Aldehyde (1.0 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea (1.5 mmol)

-

This compound (catalytic amount, e.g., 5-10 mol%)

-

Solvent (e.g., ethanol, or solvent-free)

Procedure:

-

Combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound in a reaction vessel.

-

If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.

-

Heat the mixture with stirring (e.g., 80-100 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture.

-

If the product crystallizes directly, filter and wash with a cold solvent.

-

If the product is in solution, add cold water to induce precipitation.

-

Filter the solid, wash, and recrystallize from a suitable solvent like ethanol.

Disclaimer: The provided protocols are generalized based on the known reactivity of related guanidine catalysts. Researchers and drug development professionals should conduct their own optimization studies to determine the ideal conditions for reactions catalyzed specifically by this compound. Safety precautions appropriate for the handling of all chemicals should be strictly followed.